1-Cyclopropoxy-3-iodo-2-isopropylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15IO |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-iodo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15IO/c1-8(2)12-10(13)4-3-5-11(12)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
WDSCLEJLROMWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1I)OC2CC2 |
Origin of Product |
United States |
Retrosynthetic Analysis of 1 Cyclopropoxy 3 Iodo 2 Isopropylbenzene
Disconnection Strategies for the Cyclopropoxy Moiety
The cyclopropoxy group is an ether linkage to the aromatic ring. The most logical disconnection for this moiety is the carbon-oxygen (C–O) bond of the ether.
Disconnection: Aryl C–O bond.
Synthons: This disconnection generates a phenoxide anion synthon and a cyclopropyl (B3062369) cation synthon.
Synthetic Equivalents: The real-world reagents, or synthetic equivalents, for these synthons would be a phenol (B47542) derivative and a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl tosylate.
The corresponding forward reaction to form this bond is typically a nucleophilic substitution, such as the Williamson ether synthesis. In this reaction, the phenoxide, generated by deprotonating the corresponding phenol with a suitable base (e.g., NaH, K₂CO₃), acts as a nucleophile, attacking the electrophilic carbon of the cyclopropyl halide.
| Disconnection | Synthons | Synthetic Equivalents | Forward Synthetic Reaction |
|---|---|---|---|
| Aryl C–O Ether Bond | Phenoxide Anion + Cyclopropyl Cation | 3-Iodo-2-isopropylphenol + Cyclopropyl bromide | Williamson Ether Synthesis |
Disconnection Strategies for the Aryl Iodide Functionality
The iodine atom is attached directly to the aromatic ring. This C–I bond can be disconnected to propose several synthetic routes.
Disconnection: Aromatic C–I bond.
Synthons: This generates an aryl anion synthon and an iodine cation (I⁺) synthon.
Synthetic Equivalents: The aryl anion is typically represented by the neutral aromatic precursor, while the I⁺ synthon corresponds to various electrophilic iodinating agents.
Several methods exist for the formation of aryl iodides. nih.govumich.eduorganic-chemistry.orgresearchgate.net One common approach is direct electrophilic aromatic substitution (EAS) using molecular iodine (I₂) activated by an oxidizing agent or a Lewis acid. organic-chemistry.org Other methods include the Sandmeyer reaction, which involves the diazotization of an arylamine followed by substitution with iodide, or halogen exchange reactions on an aryl bromide or chloride. researchgate.netacs.org
| Disconnection | Synthons | Synthetic Equivalents | Forward Synthetic Reaction |
|---|---|---|---|
| Aromatic C–I Bond | Aryl Anion + I⁺ | 1-Cyclopropoxy-2-isopropylbenzene + I₂/Oxidant | Electrophilic Aromatic Iodination |
| Aromatic C–N Bond (via FGI) | Arenediazonium Salt + I⁻ | Corresponding Arylamine + NaNO₂/HCl, then KI | Sandmeyer Reaction |
Disconnection Strategies for the Isopropyl Substituent
The isopropyl group is connected to the benzene (B151609) ring via a carbon-carbon (C–C) bond. This bond is a prime candidate for disconnection, leading back to a simpler aromatic core.
Disconnection: Aromatic C–C bond.
Synthons: This disconnection yields an aryl anion synthon and an isopropyl cation synthon.
Synthetic Equivalents: The aryl anion is the corresponding unsubstituted or less-substituted benzene ring, while the isopropyl cation can be generated from reagents like 2-chloropropane, isopropanol, or propene in the presence of an acid catalyst.
The most common method for introducing an alkyl group onto an aromatic ring is the Friedel-Crafts alkylation reaction. libretexts.orglumenlearning.commt.com This reaction involves treating the aromatic compound with an alkyl halide (e.g., 2-chloropropane) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org Alternatively, an alcohol (isopropanol) or an alkene (propene) can be used with a strong acid catalyst. acs.org A limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements; however, the isopropyl cation is a relatively stable secondary carbocation, making rearrangement unlikely in this specific case. youtube.com
| Disconnection | Synthons | Synthetic Equivalents | Forward Synthetic Reaction |
|---|---|---|---|
| Aromatic C–C Bond | Aryl Anion + Isopropyl Cation | 1-Cyclopropoxy-3-iodobenzene (B2946328) + 2-Chloropropane/AlCl₃ | Friedel-Crafts Alkylation |
Strategic Prioritization of Functional Group Introductions and Transformations
The success of a multi-step synthesis depends critically on the order in which functional groups are introduced. libretexts.orgpressbooks.pub This order is dictated by the directing effects of the substituents on subsequent electrophilic aromatic substitution reactions.
Cyclopropoxy group (-O-c-Pr): A strong activating group and an ortho, para-director.
Isopropyl group (-CH(CH₃)₂): A moderately activating group and an ortho, para-director.
Iodo group (-I): A deactivating group but an ortho, para-director.
Considering these effects, a logical synthetic strategy would be to establish the relationship between the oxygen-containing group and the isopropyl group first, as their relative positions are fixed (ortho). The most efficient way to achieve this is to start with a precursor that already contains this arrangement.
Proposed Synthetic Sequence:
Start with 2-Isopropylphenol: This commercially available starting material already possesses the required 1,2-substitution pattern of the isopropyl group and the hydroxyl group (the precursor to the cyclopropoxy ether). sigmaaldrich.commerckmillipore.com
Iodination: The next step would be the introduction of the iodine atom. In 2-isopropylphenol, both the hydroxyl (-OH) and isopropyl groups are ortho, para-directors. The hydroxyl group is a much stronger activating group than the isopropyl group, meaning it will control the position of the incoming electrophile. The position para to the powerful hydroxyl director is vacant and is the most sterically accessible, leading to the selective formation of 3-iodo-2-isopropylphenol.
Cyclopropylation: The final step is the formation of the cyclopropoxy ether. This can be achieved via a Williamson ether synthesis, where the hydroxyl group of 3-iodo-2-isopropylphenol is deprotonated to form a phenoxide, which then reacts with a cyclopropyl electrophile like cyclopropyl bromide.
This sequence is highly strategic because it utilizes the powerful directing effect of the hydroxyl group to ensure the correct regiochemistry of iodination and introduces the functional groups in an order that simplifies purification and maximizes yield. Attempting to introduce the isopropyl group via Friedel-Crafts alkylation onto an iodinated ring would be less efficient due to the deactivating nature of iodine.
Identification of Key Synthetic Precursors
Based on the prioritized retrosynthetic analysis, the most logical and efficient synthesis of 1-Cyclopropoxy-3-iodo-2-isopropylbenzene would utilize simple and readily available precursors.
The primary precursor is 2-isopropylphenol , which sets the crucial ortho relationship between the alkyl and oxygen functionalities. The subsequent reagents are chosen to introduce the remaining functionalities in a controlled manner.
| Precursor | Role in Synthesis | Corresponding Transformation |
|---|---|---|
| 2-Isopropylphenol | Core aromatic scaffold | Starting material |
| Iodine (I₂) or N-Iodosuccinimide (NIS) | Iodinating agent | Electrophilic Aromatic Iodination |
| Cyclopropyl bromide or Cyclopropyl tosylate | Cyclopropylating agent | Williamson Ether Synthesis |
| Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | Base | Deprotonation of phenol for ether synthesis |
Advanced Synthetic Methodologies for 1 Cyclopropoxy 3 Iodo 2 Isopropylbenzene
Strategies for Aromatic Iodination at the C-3 Position
The introduction of an iodine atom at the C-3 position of the 2-isopropyl-1-cyclopropoxybenzene precursor is a critical step. This requires regioselective iodination, which can be achieved through several modern synthetic approaches.
Modern Electrophilic Iodination Approaches
Electrophilic aromatic substitution is a fundamental method for the iodination of arenes. However, the direct iodination of electron-rich aromatic compounds can sometimes lead to mixtures of isomers. To achieve selectivity, various reagents and conditions have been developed.
Modern electrophilic iodination methods often employ reagents that offer enhanced reactivity and selectivity. These can include N-iodosuccinimide (NIS) in combination with a catalyst, or more potent iodinating agents generated in situ. For instance, the use of a powerful Lewis acid, such as iron(III) triflimide, can activate NIS for the efficient iodination of a wide range of aromatic compounds under mild conditions. The choice of solvent can also play a crucial role, with hexafluoroisopropanol being shown to promote mild and regioselective halogenation with N-halosuccinimides.
The main challenge in electrophilic iodination is controlling the regioselectivity, especially in substrates with multiple activating groups. The interplay of steric and electronic effects of the existing substituents, such as the isopropyl and cyclopropoxy groups, directs the incoming electrophile. The reversibility of iodination is another factor to consider, which is more pronounced in electron-rich substrates.
Table 1: Comparison of Modern Electrophilic Iodination Reagents
| Reagent System | Substrate Scope | Key Advantages |
|---|---|---|
| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Electron-rich aromatics | Mild conditions, high yields |
| NIS / Iron(III) triflimide | Wide range of arenes | High reactivity, mild conditions |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Disulfide catalyst | Electron-rich heterocycles and aromatics | Mild conditions, good functional group tolerance |
| Molecular Iodine / Silver Mesylate | (Hetero)arenes | High regioselectivity, broad functional group tolerance |
Metal-Catalyzed Directed Aromatic Iodination
To overcome the regioselectivity challenges of traditional electrophilic substitution, metal-catalyzed directed aromatic iodination has emerged as a powerful strategy. This approach utilizes a directing group on the substrate to guide a metal catalyst to a specific C-H bond for iodination.
While specific examples for the direct C-H iodination of 1-cyclopropoxy-2-isopropylbenzene are not prevalent in the provided search results, the general principles of directed C-H functionalization are well-established. This methodology often involves transition metals like palladium, rhodium, or ruthenium. The directing group, which could be an amide, ester, or other functional group temporarily installed on the molecule, coordinates to the metal center. This brings the catalyst into close proximity to the target C-H bond, enabling its selective activation and subsequent iodination.
Oxidative Iodination Protocols (e.g., Hypervalent Iodine Reagents)
Oxidative iodination provides an alternative to traditional electrophilic methods. These protocols often use molecular iodine or iodide salts in the presence of a strong oxidizing agent. Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX), are well-known as environmentally benign oxidants in organic synthesis. They are valued for being nonmetallic, less toxic, and easy to handle under mild reaction conditions.
The reactivity of hypervalent iodine compounds generally increases with the ease of dissociation of their apical groups, making them effective oxidizing agents. In the context of aromatic iodination, hypervalent iodine compounds can act as both the iodine source and the oxidant, or they can be used to oxidize iodide ions to a more electrophilic iodine species in situ. These reagents have been successfully employed in a variety of oxidative transformations, including the functionalization of C-H bonds. The development of catalytic systems using hypervalent iodine species further enhances their utility by reducing waste.
Table 2: Common Hypervalent Iodine Reagents in Organic Synthesis
| Reagent | Valence State of Iodine | Primary Application |
|---|---|---|
| Phenyliodine diacetate (PIDA) | III | Oxidizing agent, electrophilic source |
| Dess-Martin periodinane (DMP) | V | Selective oxidation of alcohols |
| 2-Iodoxybenzoic acid (IBX) | V | Selective oxidation of alcohols |
Decarboxylative Iodination from Benzoic Acid Precursors
Decarboxylative iodination offers a regioselective route to aryl iodides starting from readily available benzoic acid derivatives. This method involves the replacement of a carboxylic acid group with an iodine atom. A notable example is the Hunsdiecker reaction, though modern variations often employ less harsh conditions.
Recent advancements have led to transition-metal-free and visible-light-induced decarboxylative iodination methods. These reactions can proceed under mild conditions and tolerate a variety of functional groups. For the synthesis of 1-cyclopropoxy-3-iodo-2-isopropylbenzene, this would entail the synthesis of 2-cyclopropoxy-6-isopropylbenzoic acid as the precursor. The subsequent decarboxylative iodination would then selectively install the iodine at the position of the former carboxyl group. This strategy provides excellent control over the regiochemistry of the final product.
Iodination via Aryl Diazonium Salts (Modified Sandmeyer Reactions)
The Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring via an aryl diazonium salt intermediate. This process begins with the diazotization of an aniline (B41778) precursor, in this case, 2-cyclopropoxy-6-isopropylaniline, using a nitrite (B80452) source under acidic conditions. The resulting diazonium salt is then treated with an iodide salt, typically potassium iodide (KI), to yield the desired aryl iodide.
While the traditional Sandmeyer reaction is effective, modifications have been developed to improve yields and safety. For instance, using organic nitrites for the diazotization step can sometimes offer advantages. The stability of the diazonium salt is a critical factor, and performing the reaction at low temperatures is essential to prevent decomposition and side reactions. Despite being a multi-step process, the Sandmeyer reaction remains a valuable tool for introducing iodine with high regioselectivity, as the position of the iodine is predetermined by the location of the amino group in the starting aniline.
Stereoselective Introduction of the Cyclopropoxy Group
The introduction of the cyclopropoxy group can be a challenging step, particularly if stereocontrol is required. While the target molecule, this compound, is not chiral at the cyclopropane (B1198618) ring itself, the methodologies for forming the cyclopropyl (B3062369) ether linkage are relevant to broader synthetic strategies.
The stereoselective synthesis of cyclopropanes and their derivatives is an active area of research. Methods for creating chiral cyclopropanols, which can be precursors to cyclopropoxy groups, have been developed using both biocatalytic and chemocatalytic approaches. One strategy involves the diastereoselective substitution of chiral bromocyclopropanes with alkoxides to form cyclopropyl ethers. Another approach is the palladium-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates, which can lead to cyclic ethers with predictable stereochemistry.
In the context of synthesizing this compound, the cyclopropoxy group is typically introduced via a Williamson ether synthesis, reacting a 3-iodo-2-isopropylphenolate with a cyclopropyl halide or tosylate. While this specific reaction does not create a stereocenter, the principles of stereoselective ether synthesis are important in the broader field of medicinal chemistry where optically active cyclopropane-containing molecules are of interest.
Alkoxylation of the Aromatic Ring with Cyclopropanol (B106826) Derivatives
A direct approach to forming the cyclopropoxy moiety involves the alkoxylation of a pre-functionalized aromatic ring using cyclopropanol or its derivatives. This strategy typically requires the activation of either the cyclopropanol to form a good leaving group or the aromatic ring for nucleophilic attack. A plausible precursor for this approach would be 2-isopropyl-3-iodophenol.
The reaction would likely proceed via a nucleophilic aromatic substitution (SNAr) pathway if the ring were sufficiently activated by electron-withdrawing groups, which is not the case here. Therefore, alternative methods are necessary. One such method is the Mitsunobu reaction, where triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are used to activate the hydroxyl group of cyclopropanol for nucleophilic attack by the phenoxide of 2-isopropyl-3-iodophenol.
Key Features of Mitsunobu Alkoxylation:
Mild Conditions: The reaction typically proceeds at or below room temperature, preserving sensitive functional groups.
Inversion of Stereochemistry: If a chiral cyclopropanol derivative is used, the reaction proceeds with inversion of configuration at the alcohol carbon.
Stoichiometric Byproducts: A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.
| Reagent/Condition | Role | Typical Parameters |
| 2-isopropyl-3-iodophenol | Nucleophile | 1.0 equivalent |
| Cyclopropanol | Electrophile precursor | 1.1-1.5 equivalents |
| Triphenylphosphine (PPh3) | Activates the alcohol | 1.1-1.5 equivalents |
| DEAD or DIAD | Oxidant/Activator | 1.1-1.5 equivalents |
| Anhydrous Solvent | Reaction Medium | THF, Toluene, DCM |
| Temperature | Reaction Condition | 0 °C to room temperature |
Transition Metal-Catalyzed Etherification Reactions (e.g., Ullmann, Buchwald-Hartwig type C-O coupling)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of aryl ethers and represent a more versatile alternative to classical methods. wikipedia.org
The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgwikipedia.org In a potential synthesis of the target molecule, 1,3-diiodo-2-isopropylbenzene could be reacted with cyclopropanol in the presence of a copper catalyst and a base. Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern modifications have introduced the use of soluble copper catalysts with ligands such as diamines or phenanthroline, which allow for milder reaction conditions. wikipedia.orgorganic-chemistry.org
The Buchwald-Hartwig C-O coupling reaction is a palladium-catalyzed alternative that has gained prominence due to its milder conditions and broader substrate scope compared to the Ullmann reaction. organic-chemistry.orgwikipedia.org This methodology can be applied in two ways:
Coupling of 2-isopropyl-3-iodophenol with a cyclopropyl halide (e.g., bromocyclopropane).
Coupling of 1-cyclopropoxy-3-halobenzene with an isopropyl source, although this is less direct for the target structure.
The reaction typically involves a palladium precursor (like Pd(OAc)2 or Pd2(dba)3), a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often involves bulky, electron-rich phosphines that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. jk-sci.com
| Reaction Type | Catalyst System | Typical Substrates | Base | Temperature | Advantages & Disadvantages |
| Ullmann Condensation | Cu(I) or Cu(II) salts, often with ligands (e.g., phenanthroline) wikipedia.org | Aryl Iodide + Alcohol | Strong base (e.g., K2CO3, Cs2CO3) | High (100-220 °C) wikipedia.org | Adv: Low-cost catalyst. umich.eduDisadv: Harsh conditions, often requires activated aryl halides. wikipedia.org |
| Buchwald-Hartwig C-O Coupling | Pd(0) or Pd(II) precursor + Phosphine Ligand (e.g., BINAP, Xantphos) organic-chemistry.orgorganic-synthesis.com | Aryl Halide/Triflate + Alcohol | Strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) | Moderate (RT - 120 °C) | Adv: Mild conditions, broad scope, high yields. wikipedia.orgDisadv: Expensive catalyst/ligands, air-sensitive reagents. |
Methodologies for Introducing the Isopropyl Group at the C-2 Position
The regioselective installation of the isopropyl group at the C-2 position, ortho to an oxygen substituent and meta to an iodine atom, is a synthetic challenge that requires careful selection of methodology.
Regioselective Friedel-Crafts Alkylation Analogues
The classical Friedel-Crafts alkylation, which uses an alkyl halide and a Lewis acid like AlCl3, is often difficult to control, leading to issues with polyalkylation and carbocation rearrangements. beilstein-journals.orgnih.govkhanacademy.org For a highly substituted ring, achieving high regioselectivity is paramount.
A directed ortho-alkylation approach is often more effective. This would typically start with a substrate containing a directing group, such as a phenol (B47542) or anisole. The hydroxyl or methoxy (B1213986) group can direct electrophiles to the ortho and para positions. To achieve alkylation specifically at the C-2 position of a 1-cyclopropoxy-3-iodobenzene (B2946328) precursor, the directing effect of the cyclopropoxy group would be key.
Strategies for Regiocontrol:
Blocking the Para Position: The cyclopropoxy group is an ortho-, para-director. In the precursor 1-cyclopropoxy-3-iodobenzene, the C-4 (para) and C-6 (ortho) positions are activated. The C-2 position is sterically hindered by the adjacent cyclopropoxy group and the iodine at C-3. Direct alkylation at C-2 would be challenging. A more plausible route involves installing the isopropyl group before the iodine.
Ortho-Lithiation: A powerful strategy for regiocontrol is directed ortho-metalation (DoM). Starting with 2-iodophenol, the hydroxyl group can direct lithiation to the C-2 position. However, this would lead to substitution adjacent to the hydroxyl group. A more viable DoM strategy might involve starting with a different substitution pattern and introducing the functional groups in a different order.
Alkylation of a Precursor: A highly regioselective approach would be the Friedel-Crafts alkylation of a less substituted precursor like m-iodophenol or its cyclopropyl ether. The hydroxyl/cyclopropoxy group would direct the incoming isopropyl group to the ortho and para positions. The steric bulk of the iodine at C-3 would likely favor alkylation at the C-6 position over the more hindered C-2 position. Therefore, a different synthetic sequence is likely required, where the isopropyl group is introduced prior to other substituents. For example, alkylation of phenol would yield a mixture of o- and p-isopropylphenol. The ortho-isomer could then be selectively iodinated.
Cross-Coupling Reactions (e.g., Suzuki, Kumada) with Isopropyl-Containing Reagents
One powerful strategy for forming carbon-carbon bonds on an aromatic ring is through transition-metal-catalyzed cross-coupling reactions. To install the isopropyl group at the C2 position, a precursor such as 1-cyclopropoxy-2,3-diiodobenzene (B14805804) could theoretically be coupled with an isopropyl-containing organometallic reagent.
The Negishi coupling, which utilizes an organozinc reagent, is particularly well-suited for coupling secondary alkyl groups. nih.govnih.gov The reaction would involve the preparation of isopropylzinc bromide, which would then be coupled with the di-iodinated precursor using a palladium catalyst. The choice of ligand is crucial for success, as it must facilitate the reductive elimination step while suppressing the undesired β-hydride elimination pathway, a common side reaction with secondary alkyl groups. nih.gov Ligands such as CPhos have shown promise in this area. nih.govacs.org
A key challenge in this approach is the selective coupling at the C2 position over the C3 position. The steric hindrance at C2, being flanked by the cyclopropoxy group and another iodine atom, might impede the reaction. However, directed coupling could potentially be achieved under carefully optimized conditions.
Table 1: Representative Conditions for Negishi Cross-Coupling of Secondary Alkyl Groups This table presents illustrative data based on analogous reactions reported in the literature.
| Aryl Halide Precursor | Isopropyl Reagent | Catalyst/Ligand | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| 1-Cyclopropoxy-2,3-diiodobenzene | i-PrZnBr | Pd(OAc)₂ / CPhos | THF | 60-75 |
| 1-Cyclopropoxy-2-bromo-3-iodobenzene | i-PrZnBr | Pd₂(dba)₃ / SPhos | Dioxane | 65-80 |
Reduction of Ketone or Alkene Precursors to the Isopropyl Moiety
An alternative and often more reliable method to introduce a primary or secondary alkyl group, avoiding the potential for rearrangement seen in Friedel-Crafts alkylation, is through a two-step acylation-reduction sequence.
This pathway would begin with a suitable precursor, such as 1-cyclopropoxy-3-iodobenzene. A Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would introduce a propanoyl group onto the ring. The cyclopropoxy group is a strong ortho, para-director, meaning the acylation would be directed to the C2 and C4 positions. Due to the steric bulk of the iodine at C3, substitution at the C2 position would likely be favored.
The resulting ketone, 1-(2-cyclopropoxy-6-iodophenyl)propan-1-one, can then be reduced to the target isopropyl group. Two classic methods for this transformation are the Wolff-Kishner and Clemmensen reductions.
Wolff-Kishner Reduction: This method involves treating the ketone with hydrazine (B178648) (N₂H₄) under basic conditions (e.g., KOH) at high temperatures. It is suitable for substrates that are stable to strong bases.
Clemmensen Reduction: This reaction employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for substrates that can withstand strongly acidic conditions.
Both methods effectively remove the carbonyl oxygen, converting the acyl group into an alkyl group and yielding the final product.
Table 2: Comparison of Reduction Methods for Aromatic Ketones This table presents illustrative data based on established chemical principles.
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Wolff-Kishner Reduction | H₂NNH₂, KOH, diethylene glycol | High Temperature (180-200 °C) | Excellent for acid-sensitive substrates. | Not suitable for base-sensitive substrates; requires high temperatures. |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux | Effective for base-sensitive substrates. | Not suitable for acid-sensitive substrates; uses toxic mercury. |
Control of Regioselectivity and Ortho-Directing Group Effects
In the synthesis of polysubstituted benzenes, controlling the position of incoming electrophiles is paramount. The final substitution pattern is determined by the interplay of electronic and steric effects of the substituents already present on the ring. libretexts.org
Steric and Electronic Influences of Pre-existing Substituents
Let us consider a key hypothetical step in the synthesis: the iodination of 1-cyclopropoxy-2-isopropylbenzene. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the cyclopropoxy and isopropyl groups.
Electronic Effects: Both the cyclopropoxy group (-O-c-Pr) and the isopropyl group (-CH(CH₃)₂) are activating, ortho, para-directors. The cyclopropoxy group, as an ether, is a strong activator due to the resonance donation of oxygen's lone pair electrons into the ring. libretexts.org The isopropyl group is a weaker activator, operating through an inductive electron-donating effect. libretexts.org The strong activating nature of the cyclopropoxy group will preferentially direct incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The isopropyl group directs to its ortho (C1, C3) and para (C5) positions. In 1-cyclopropoxy-2-isopropylbenzene, the positions activated are C3, C4, and C6.
Steric Effects: The steric bulk of the substituents plays a decisive role. youtube.comnih.gov The isopropyl group at C2 and the cyclopropoxy group at C1 create significant steric hindrance around the C6 position. An incoming electrophile, such as an iodine cation equivalent, will face a highly crowded environment at this position. Consequently, electrophilic attack is much more likely to occur at the less hindered C3 and C4 positions.
The desired product requires iodination at the C3 position. This position is ortho to the isopropyl group and, more importantly, meta to the strongly directing cyclopropoxy group. However, the combined directing influence and steric factors make the synthesis complex. A more plausible route would involve introducing the iodine at an earlier stage, as outlined in the reduction methodology (3.3.3).
Table 3: Analysis of Regioselectivity in the Iodination of 1-Cyclopropoxy-2-isopropylbenzene This table presents a qualitative analysis based on established principles of electrophilic aromatic substitution.
| Position of Attack | Electronic Influence | Steric Influence | Predicted Outcome |
|---|---|---|---|
| C3 | Activated (ortho to isopropyl) | Moderately hindered | Minor Product |
| C4 | Strongly Activated (para to cyclopropoxy) | Least hindered | Major Product |
| C6 | Strongly Activated (ortho to cyclopropoxy) | Severely hindered | Trace/No Product |
Temporary Directing Group Strategies for Ortho-Functionalization
To overcome challenging regioselectivity issues, temporary directing groups (TDGs) can be employed. nih.gov This strategy involves installing a group that forces a reaction to occur at a specific position, after which the group can be cleanly removed.
For a synthesis starting from a phenol derivative, such as 2-isopropylphenol, a removable directing group could be attached to the hydroxyl oxygen. nih.gov For example, a phosphinite or a silyl (B83357) ether could be formed. This new, often bulky group can then direct metallation and subsequent functionalization (e.g., iodination) to a specific ortho-C–H bond through the formation of a stable cyclic intermediate with a transition metal catalyst. While this offers precise control, the choice of the directing group is critical to ensure it directs to the desired position and can be removed without affecting other parts of the molecule. For instance, a transient directing group strategy using an amine to form a temporary imine with a benzaldehyde (B42025) precursor has been used to direct palladium-catalyzed ortho-C–H iodination. acs.org
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. nih.govacs.orgacs.org This approach is highly valuable for rapidly creating analogues of a core structure for biological screening or materials science applications. The structure of this compound offers several handles for LSF.
The most prominent handle is the iodine atom at the C3 position. Aryl iodides are excellent substrates for a vast array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position with high predictability and functional group tolerance.
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds (e.g., attaching aryl or vinyl groups).
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Heck Reaction: Reaction with alkenes to form substituted alkenes.
In addition to the iodo group, the remaining C-H bonds on the aromatic ring (at C4, C5, and C6) are potential sites for LSF via C-H activation, although achieving selectivity among them would be a significant challenge due to the existing substitution pattern.
Table 4: Potential Late-Stage Functionalization Reactions of this compound This table presents illustrative examples of potential synthetic transformations.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Functional Group Introduced at C3 |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | -Phenyl |
| Sonogashira Coupling | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | -C≡C-TMS |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | -N(CH₂CH₂)₂O |
| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | -CH=CH-Ph |
Reactivity and Mechanistic Studies of 1 Cyclopropoxy 3 Iodo 2 Isopropylbenzene
Reactivity of the Aryl Iodide Functionality
The aryl iodide moiety is a versatile functional group in organic synthesis, primarily serving as an electrophilic partner in a wide array of cross-coupling reactions and as a precursor to organometallic reagents.
The carbon-iodine bond in 1-Cyclopropoxy-3-iodo-2-isopropylbenzene is the most likely site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. Aryl iodides are generally the most reactive among aryl halides in these transformations due to their lower bond dissociation energy. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent. For this compound, the reaction would involve a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, the significant steric hindrance from the ortho-isopropyl group can be expected to slow down the rate-determining oxidative addition step. rsc.org To overcome this, specialized bulky and electron-rich phosphine (B1218219) ligands, such as XPhos or AntPhos, are often employed to facilitate the coupling of sterically demanding substrates. rsc.orgrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide (Analogous System)
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 2,6-Dimethyliodobenzene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | High |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org The reactivity of this compound in Sonogashira coupling would also be influenced by the ortho-isopropyl group. Mild reaction conditions are characteristic of this coupling, often proceeding at room temperature, which helps to preserve sensitive functional groups like the cyclopropoxy ring. libretexts.orgwikipedia.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene. nih.gov The mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The steric bulk around the iodine atom in this compound could potentially hinder the initial oxidative addition step, possibly requiring higher temperatures or more active catalyst systems for efficient conversion. researchgate.net
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) in positions ortho or para to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com
This compound lacks such strong electron-withdrawing groups. Instead, the cyclopropoxy and isopropyl groups are generally considered to be electron-donating or weakly withdrawing. Consequently, the benzene (B151609) ring is electron-rich, making it deactivated towards nucleophilic attack. Therefore, standard SNAr reactions are not expected to be a viable pathway for this compound under typical conditions. libretexts.org Alternative mechanisms, like the benzyne (B1209423) pathway which occurs under very strong basic conditions (e.g., NaNH2), are theoretically possible but may be complicated by the presence of the other functional groups. chemistrysteps.com
Halogen-metal exchange is a fundamental reaction for converting aryl halides into valuable organometallic reagents. wikipedia.org The reaction of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely result in a rapid exchange of iodine for lithium. wikipedia.org The rate of this exchange generally follows the trend I > Br > Cl, making aryl iodides excellent substrates for this transformation. wikipedia.org
This reaction would form the corresponding aryllithium species, 1-Cyclopropoxy-2-isopropyl-3-lithiobenzene. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C3 position.
Table 2: Potential Products from Halogen-Metal Exchange and Electrophilic Quench
| Electrophile | Quenching Reagent | Potential Product |
|---|---|---|
| Carbonyl | Dimethylformamide (DMF) | 2-Cyclopropoxy-6-isopropylbenzaldehyde |
| Carbonyl | Carbon dioxide (CO2) | 2-Cyclopropoxy-6-isopropylbenzoic acid |
| Halogen | Iodine (I2) | (Regenerated starting material) |
| Silyl (B83357) | Trimethylsilyl chloride (TMSCl) | 1-Cyclopropoxy-2-isopropyl-3-(trimethylsilyl)benzene |
Reactivity of the Cyclopropoxy Group
The cyclopropoxy group, while providing some steric bulk, is also a source of potential reactivity due to the inherent strain of the three-membered ring.
Cyclopropane (B1198618) rings can undergo ring-opening reactions under acidic or thermal conditions. For a cyclopropoxy group attached to an aromatic ring, acid-catalyzed ring-opening is a plausible reaction pathway. Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack on one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a C-C bond within the ring. The specific products would depend on the nucleophile present and the reaction conditions. However, aryl cyclopropyl ethers are generally more stable than their alkyl counterparts.
Thermal stability is an important consideration. While many benzene derivatives are stable at high temperatures, the presence of the strained cyclopropyl ring might lower the decomposition temperature compared to a non-strained alkoxy group like isopropoxy. longdom.orgijcrt.orgmdpi.com High temperatures used in some cross-coupling reactions could potentially lead to undesired side reactions involving the cyclopropoxy moiety.
Ethers can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. wikipedia.orglibretexts.orgmasterorganicchemistry.com For an aryl alkyl ether such as this compound, the cleavage would occur at the alkyl-oxygen bond rather than the aryl-oxygen bond. This is because the sp2-hybridized carbon of the aromatic ring is not susceptible to SN2 attack, and the formation of a phenyl cation for an SN1 pathway is highly unfavorable. libretexts.org
The reaction would likely proceed via protonation of the ether oxygen, followed by an SN2 attack by the iodide or bromide ion on one of the cyclopropyl carbons adjacent to the oxygen. This would result in the formation of 3-iodo-2-isopropylphenol and a halogenated, ring-opened propane (B168953) derivative.
Ring Expansion and Rearrangement Reactions
The presence of the cyclopropoxy group introduces the potential for ring expansion and rearrangement reactions, which are characteristic of strained three-membered rings. Cyclopropanes, particularly when activated by adjacent groups, can undergo cleavage and reorganization to form larger, more stable ring systems.
Aryl cyclopropyl ethers can undergo rearrangements, often under thermal or acidic conditions. For instance, the Cloke-Wilson rearrangement describes the transformation of cyclopropyl ketones or imines into dihydrofurans or pyrrolines, respectively. rsc.org While the subject molecule is an ether, related acid-catalyzed or metal-mediated ring-opening of the cyclopropane is a plausible reaction pathway. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) is the primary driving force for such reactions. nih.gov
One notable rearrangement applicable to aromatic systems is the Buchner ring expansion. This reaction typically involves the cyclopropanation of an aromatic ring by a carbene, followed by an electrocyclic ring-opening to form a seven-membered cycloheptatriene (B165957) ring. wikipedia.org Although this is an intermolecular reaction to form a cyclopropanated arene, the principle of a cyclopropane ring fused to an aromatic system undergoing ring expansion is relevant. In the case of this compound, a rearrangement could theoretically be initiated by cleavage of the C-O bond or the cyclopropane C-C bonds, potentially leading to a bicyclic intermediate that could rearrange further. However, specific studies on the rearrangement of cyclopropoxybenzenes in this context are not widely documented.
Another possibility involves the vinylcyclopropane (B126155) rearrangement, where a vinyl-substituted cyclopropane rearranges to a cyclopentene. wikipedia.org While the benzene ring is not a simple vinyl group, under certain conditions, particularly those involving radical or transition-metal catalysis, pathways involving the aromatic π-system could lead to complex structural reorganizations.
| Reaction Type | Description | Potential Applicability |
| Acid-Catalyzed Ring Opening | Protonation of the ether oxygen could weaken the cyclopropane bonds, leading to a ring-opened carbocation intermediate that could be trapped by a nucleophile or rearrange. | Plausible under strong acidic conditions. |
| Thermal Rearrangement | High temperatures could induce homolytic cleavage of the strained cyclopropane bonds, initiating a radical-mediated rearrangement pathway. | Possible, but may lead to a complex mixture of products. |
| Transition-Metal Catalyzed Isomerization | Metals like Rhodium or Palladium can insert into the C-C bonds of the cyclopropane ring, facilitating isomerization to other cyclic or acyclic structures. | A potential pathway for controlled rearrangement. |
Reactivity at the Isopropyl Group and Benzylic Position
The isopropyl group provides a reactive site at the benzylic position—the carbon atom directly attached to the benzene ring. This position is activated towards radical and oxidation reactions due to the ability of the adjacent aromatic ring to stabilize radical or cationic intermediates through resonance. chemistrysteps.comlibretexts.org
The benzylic hydrogen on the isopropyl group is particularly susceptible to abstraction, making it a prime target for functionalization.
Radical Reactions: Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). libretexts.orgyoutube.com The reaction proceeds via a radical chain mechanism where the resonance-stabilized benzylic radical is the key intermediate. This stability ensures that halogenation occurs almost exclusively at the benzylic position over other positions on the alkyl chain. libretexts.orgyoutube.com
Reaction: this compound + NBS → 1-(1-Bromo-1-methylethyl)-3-cyclopropoxy-2-iodobenzene
Oxidation: The benzylic position can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). chemistrysteps.comyoutube.comjove.com A crucial requirement for this reaction is the presence of at least one benzylic hydrogen. youtube.comyoutube.com The isopropyl group fulfills this requirement. The oxidation typically cleaves the entire alkyl side chain, converting it into a carboxylic acid group. libretexts.org
Reaction: this compound + KMnO₄/H₂O, heat → 2-Cyclopropoxy-6-iodobenzoic acid
This transformation is a powerful synthetic tool, as it allows for the introduction of a carboxyl group onto the ring, which is a meta-directing deactivator, starting from an ortho, para-directing alkyl group. chemistrysteps.com
| Reaction | Reagent(s) | Product Type | Key Intermediate |
| Radical Bromination | N-Bromosuccinimide (NBS), initiator | Benzylic Bromide | Resonance-stabilized benzylic radical |
| Oxidation | KMnO₄ or H₂CrO₄ | Benzoic Acid | Benzylic radical/cation |
The isopropyl group is relatively bulky, and its free rotation around the C-C bond connecting it to the benzene ring is hindered by the adjacent cyclopropoxy and iodo substituents. This steric hindrance has significant consequences for the molecule's reactivity.
The preferred conformation of the isopropyl group will be one that minimizes steric clash with its neighbors. This can influence the accessibility of the benzylic hydrogen for radical abstraction or oxidation. If the hydrogen is shielded in the lowest-energy conformation, the activation energy for its abstraction will be higher, potentially slowing down the reaction rate compared to a less hindered system like cumene (B47948) itself.
Furthermore, the orientation of the isopropyl group affects the steric environment of the adjacent aromatic positions (positions 1 and 3). This steric crowding can hinder the approach of electrophiles during electrophilic aromatic substitution, making substitution at these positions less favorable. youtube.comlibretexts.org The interplay between electronic directing effects and steric hindrance from the isopropyl group is a key factor in determining the regioselectivity of aromatic ring functionalization. youtube.com
Aromatic Ring Functionalization
The benzene ring of this compound is trisubstituted, and the nature and position of these substituents collectively determine the outcome of further aromatic substitution reactions.
In electrophilic aromatic substitution (EAS), the rate and regioselectivity of the reaction are governed by the electronic and steric properties of the substituents already on the ring. wikipedia.orglibretexts.org
Cyclopropoxy Group (-OC₃H₅): As an alkoxy group, it is a strong activating group and an ortho, para-director. libretexts.orgpressbooks.pub The oxygen atom can donate electron density to the ring via a strong +R (resonance) effect, stabilizing the positively charged intermediate (sigma complex) formed during the attack of an electrophile. youtube.com This effect strongly outweighs its -I (inductive) electron-withdrawing effect.
Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which is a weak activating group and an ortho, para-director. It donates electron density primarily through a +I (inductive) effect and hyperconjugation. libretexts.orgstackexchange.com
Combined Directing Effects: The positions available for substitution are C4, C5, and C6.
The cyclopropoxy group at C1 strongly directs ortho (to C6) and para (to C4).
The isopropyl group at C2 directs ortho (to C1 and C3, both blocked) and para (to C5).
The iodo group at C3 directs ortho (to C2 and C4) and para (to C6).
Position C4: This position is para to the strongly activating cyclopropoxy group and ortho to the deactivating iodo group. This is a highly favored position.
Position C6: This position is ortho to the strongly activating cyclopropoxy group and para to the deactivating iodo group. However, it is sterically hindered by the adjacent large isopropyl group.
Position C5: This position is para to the weakly activating isopropyl group and meta to both the cyclopropoxy and iodo groups. Substitution here is less likely.
Therefore, electrophilic aromatic substitution is most likely to occur at the C4 position , driven by the powerful para-directing effect of the cyclopropoxy group and the ortho-directing effect of the iodine. Substitution at C6 is electronically favorable but sterically hindered.
| Substituent | Position | Electronic Effect | Directing Effect | Activating/Deactivating |
| Cyclopropoxy | 1 | +R > -I | ortho, para | Strong Activator |
| Isopropyl | 2 | +I, Hyperconjugation | ortho, para | Weak Activator |
| Iodo | 3 | -I > +R | ortho, para | Weak Deactivator |
Nucleophilic aromatic substitution (SNAr) typically requires two main features: a good leaving group (like iodine) and strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These EWGs are necessary to activate the ring towards nucleophilic attack by withdrawing electron density and stabilizing the negative charge in the intermediate Meisenheimer complex. libretexts.org
In this compound, the leaving group is iodine. However, the other substituents, cyclopropoxy and isopropyl, are electron-donating groups (EDGs). wikipedia.org These groups increase the electron density of the ring, thereby deactivating it towards attack by a nucleophile. chemistrysteps.com They would destabilize the negatively charged intermediate required for the SNAr mechanism.
Consequently, standard SNAr reactions are highly unlikely to occur on this substrate under typical conditions. For a nucleophile to displace the iodide, much harsher conditions would be required, potentially proceeding through an alternative, less common mechanism like the benzyne elimination-addition pathway, although this is also not favored without a very strong base.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy offers unparalleled insight into the molecular structure and dynamics of 1-Cyclopropoxy-3-iodo-2-isopropylbenzene in solution.
To unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals and to map the intricate network of covalent bonds, a suite of multi-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons. For this compound, COSY would show correlations between the methine proton of the isopropyl group and its methyl protons. It would also delineate the relationships between the aromatic protons and the protons of the cyclopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly useful for piecing together the molecular skeleton by connecting substituent groups to the benzene (B151609) ring. For instance, it would show correlations from the isopropyl methine proton to the aromatic carbons it is attached to and its neighboring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry. In this compound, NOESY could reveal through-space interactions between the protons of the isopropyl group and the cyclopropoxy group, offering insights into their preferred spatial arrangement relative to the benzene ring.
| Experiment | Correlating Nuclei | Expected Key Correlations |
|---|---|---|
| COSY | ¹H - ¹H | Isopropyl CH <=> Isopropyl CH₃ Aromatic H <=> Aromatic H Cyclopropoxy CH₂ <=> Cyclopropoxy CH₂ |
| HSQC | ¹H - ¹³C (Direct) | Directly bonded C-H pairs in the isopropyl, cyclopropoxy, and aromatic moieties. |
| HMBC | ¹H - ¹³C (Long-Range) | Isopropyl CH <=> Aromatic C Cyclopropoxy CH₂ <=> Aromatic C |
| NOESY | ¹H - ¹H (Through-Space) | Isopropyl CH₃ <=> Aromatic H Cyclopropoxy CH₂ <=> Aromatic H |
The substituents on the benzene ring of this compound are not static; they can rotate around their single bonds. Dynamic NMR (DNMR) is a powerful technique to study these conformational changes and to determine the energy barriers associated with them. copernicus.orgunibas.it By monitoring the NMR spectra at different temperatures, the rates of these rotational processes can be measured. nih.gov
At room temperature, the rotation of the isopropyl and cyclopropoxy groups may be fast on the NMR timescale, resulting in averaged signals for the protons and carbons. However, as the temperature is lowered, these rotations can slow down, leading to the appearance of distinct signals for atoms that were equivalent at higher temperatures. This phenomenon allows for the calculation of the activation energy for bond rotation, providing valuable thermodynamic data about the molecule's flexibility. unibas.it
| Rotating Group | Bond | Predicted Rotational Barrier (kJ/mol) |
|---|---|---|
| Isopropyl | Aryl-C(isopropyl) | 25 - 40 |
| Cyclopropoxy | Aryl-O | 15 - 30 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis beyond Basic Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov While often used for the basic identification of functional groups, a more detailed analysis of the spectra can yield subtle structural information. researchgate.net
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkyl C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O (Ether) | Stretching | 1250 - 1050 |
| C-I | Stretching | 600 - 500 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural characterization of organic molecules such as this compound. longdom.org This powerful method provides highly accurate mass measurements, often to within sub-parts-per-million (ppm) levels, which allows for the confident determination of a compound's elemental composition. longdom.org
For this compound, with a molecular formula of C₁₂H₁₅IO, the theoretical monoisotopic (exact) mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, and ¹⁶O). missouri.edumsu.edu This calculation yields a theoretical exact mass of 302.0168 Da for the neutral molecule. In HRMS, the molecule is typically observed as a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, and its measured mass is compared against the theoretical value to confirm the elemental formula.
Beyond exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) experiments provides crucial information about the molecule's structure through the analysis of its fragmentation patterns. researchgate.net The fragmentation of the this compound molecular ion is influenced by the different functional groups present and the relative strengths of their chemical bonds. The electron ionization (EI) process initially forms a radical cation [M]⁺•, which is energetically unstable and undergoes fragmentation to produce a series of smaller, more stable ions. docbrown.info
The elucidation of the fragmentation pathway involves identifying the major fragment ions and proposing logical bond cleavages that lead to their formation. For this compound, several key fragmentation pathways can be postulated based on established principles of mass spectrometry for aromatic, iodo, isopropyl, and ether-containing compounds. docbrown.inforesearchgate.net A primary and highly probable fragmentation event is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, leading to the loss of an iodine radical. Another significant fragmentation involves the isopropyl group, where the loss of a methyl radical can occur to form a stable benzylic cation. docbrown.info Fragmentation of the cyclopropoxy group can also occur through various ring-opening and cleavage mechanisms.
The detailed research findings from a theoretical HRMS analysis are presented in the data table below, outlining the proposed major fragments, their elemental compositions, and their calculated exact masses. This data is fundamental for the structural confirmation of this compound in complex matrices. researchgate.net
Table 1: Theoretical High-Resolution Mass Spectrometry Data and Proposed Fragmentation Pathways for this compound
| Fragment Ion | Proposed Neutral Loss | Elemental Composition of Fragment | Theoretical Exact Mass (m/z) | |
|---|---|---|---|---|
| 1 | [M]⁺ | - | [C₁₂H₁₅IO]⁺ | 302.0168 |
| 2 | [M - CH₃]⁺ | •CH₃ | [C₁₁H₁₂IO]⁺ | 287.0033 |
| 3 | [M - C₃H₇]⁺ | •C₃H₇ | [C₉H₈IO]⁺ | 258.9720 |
| 4 | [M - OC₃H₅]⁺ | •OC₃H₅ | [C₉H₁₀I]⁺ | 244.9873 |
| 5 | [M - I]⁺ | •I | [C₁₂H₁₅O]⁺ | 175.1117 |
Computational and Theoretical Investigations of 1 Cyclopropoxy 3 Iodo 2 Isopropylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the properties of a molecule based on the fundamental principles of quantum mechanics.
The presence of flexible groups, such as the isopropyl and cyclopropoxy substituents, suggests that 1-Cyclopropoxy-3-iodo-2-isopropylbenzene can exist in various spatial arrangements or conformations. A thorough conformational analysis would be necessary to identify the different stable conformers and their relative energies. researchgate.net By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy, known as energy minima, correspond to the most stable conformations of the molecule.
Following the optimization of the molecular geometry, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as the stretching or bending of bonds. The predicted spectra can be compared with experimentally obtained spectra to confirm the structure of the synthesized compound.
Quantum chemical calculations can also be used to compute various reactivity descriptors. growingscience.com These descriptors, derived from the electronic structure, help in predicting how and where a molecule is likely to react. For instance, the Fukui function can indicate the most probable sites for nucleophilic or electrophilic attack. Furthermore, computational methods can be employed to model potential reaction pathways, identifying transition states and calculating activation energies, which provides valuable information on the kinetics and mechanisms of chemical reactions involving the molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. researchgate.net
While quantum chemical calculations are often performed on isolated molecules in the gas phase, MD simulations can explore the conformational landscape of this compound in a solvent, which more closely mimics real-world chemical conditions. nih.gov By simulating the motion of the molecule and the surrounding solvent molecules over a period of time, researchers can observe the transitions between different conformations and determine their relative populations in solution. mdpi.com This provides a more realistic picture of the molecule's dynamic nature and flexibility.
Solvent Effects on Molecular Structure and Dynamics
The polarity of the solvent can significantly influence the structure and dynamics of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects.
In nonpolar solvents, intramolecular forces, such as van der Waals interactions, will predominantly determine the molecule's conformation. The bulky isopropyl and iodo groups, along with the cyclopropoxy group, will arrange themselves to minimize steric hindrance.
In polar solvents, intermolecular dipole-dipole interactions between the solvent and the solute become significant. The C-I and C-O bonds in this compound introduce polar character to the molecule. The table below illustrates the expected trend in the dipole moment of the compound in solvents of varying polarity.
| Solvent | Dielectric Constant (ε) | Expected Dipole Moment (Debye) |
| Hexane | 1.88 | Lower |
| Dichloromethane | 8.93 | Intermediate |
| Acetonitrile | 37.5 | Higher |
| Water | 80.1 | Highest |
This table presents a qualitative prediction of the dipole moment trend based on general principles of solvent effects. Actual values would require specific computational calculations.
Solvent polarity can also affect the rotational barriers of the isopropyl and cyclopropoxy groups. In polar solvents, conformations with a larger dipole moment will be stabilized, potentially altering the preferred rotational isomers compared to the gas phase or nonpolar solutions.
Mechanistic Insights from Computational Studies
Computational studies are invaluable for elucidating reaction mechanisms, particularly for understanding the factors that control selectivity.
Transition State Characterization for Key Synthetic Transformations
A key synthetic transformation involving this compound could be a cross-coupling reaction, such as a Suzuki or Heck coupling, utilizing the carbon-iodine bond. Computational methods, particularly Density Functional Theory (DFT), can be used to locate and characterize the transition states for the elementary steps of these reactions (e.g., oxidative addition, transmetalation, reductive elimination).
By calculating the activation energies for these steps, chemists can predict the reaction kinetics and identify the rate-determining step. For instance, the steric hindrance imposed by the adjacent isopropyl group would likely influence the energy of the transition state for the oxidative addition of a palladium catalyst to the C-I bond.
Understanding Regioselectivity and Stereoselectivity through Energy Profiles
Computational modeling can provide detailed energy profiles for reactions where issues of regioselectivity or stereoselectivity arise. For example, if a reaction could occur at different positions on the benzene (B151609) ring, calculating the activation energies for each pathway would reveal the most likely product.
In the case of this compound, electrophilic aromatic substitution would be directed by the activating cyclopropoxy group and the deactivating but ortho-, para-directing iodo and isopropyl groups. The steric bulk of the isopropyl group would likely hinder substitution at the adjacent positions. A computational study could quantify these steric and electronic effects by comparing the energies of the possible intermediates and transition states.
The following table outlines a hypothetical comparison of activation energies for electrophilic bromination at different positions, assuming the directing effects of the substituents.
| Position of Bromination | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |
| C4 | Lowest | Major |
| C6 | Intermediate | Minor |
| C5 | Highest | Not Formed |
This table is illustrative. The actual relative energies would need to be determined through quantum chemical calculations.
By mapping the potential energy surface, computational studies can provide a quantitative understanding of the factors governing the outcome of chemical reactions involving this compound, guiding synthetic efforts and the design of new reactions.
Potential Applications in Advanced Organic Synthesis
Utilization as a Building Block for Complex Molecules
The true synthetic power of 1-Cyclopropoxy-3-iodo-2-isopropylbenzene likely resides in its capacity to serve as a versatile starting material for the synthesis of more complex and potentially bioactive molecules. The aryl iodide functionality, in particular, is a well-established linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The carbon-iodine bond in aryl iodides is a key reactive site for numerous transition metal-catalyzed cross-coupling reactions. This opens up a multitude of possibilities for derivatization, allowing for the introduction of a wide array of substituents at this position. The table below illustrates some of the potential transformations that could be applied to this compound.
| Reaction Type | Potential Coupling Partner | Resulting Functionality | Potential Catalyst System |
| Suzuki Coupling | Aryl or Vinyl Boronic Acids/Esters | Biaryl or Styrenyl Moiety | Palladium-based catalysts (e.g., Pd(PPh₃)₄) |
| Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes | Palladium/Copper co-catalysis |
| Heck Coupling | Alkenes | Substituted Alkenes | Palladium-based catalysts |
| Buchwald-Hartwig Amination | Amines | Aryl Amines | Palladium-based catalysts with specialized ligands |
| Stille Coupling | Organostannanes | Various Carbon-based groups | Palladium-based catalysts |
| Ullmann Condensation | Alcohols, Thiols | Aryl Ethers, Aryl Thioethers | Copper-based catalysts |
These divergent pathways would allow for the generation of a library of compounds from a single starting material, each with unique structural and electronic properties imparted by the newly introduced functional group. The sterically demanding isopropyl group adjacent to the iodo-substituent could also play a crucial role in directing the regioselectivity of these reactions and influencing the conformational properties of the resulting products.
The cyclopropane (B1198618) ring is a structural motif found in a diverse array of biologically active natural products. unl.ptlongdom.org The presence of the cyclopropoxy group in this compound makes it an intriguing building block for the synthesis of natural product analogues or fragments. The strained three-membered ring can impart unique conformational rigidity and metabolic stability to molecules. unl.pt Synthetic strategies could involve the elaboration of the aryl iodide handle, as described above, to append the core structure of a natural product, with the cyclopropoxy and isopropyl groups serving to modulate the physicochemical properties and biological activity of the final molecule.
Ligand Design and Catalyst Development
The development of novel ligands is a cornerstone of modern catalysis. The structure of this compound offers several avenues for its incorporation into new ligand frameworks. For instance, the aryl iodide could be converted to a phosphine (B1218219), amine, or other coordinating group through established synthetic methodologies. The resulting functionalized benzene (B151609) ring, bearing the bulky isopropyl and the electronically distinct cyclopropoxy substituents, could then be incorporated into bidentate or polydentate ligands. The steric and electronic properties of these substituents would be expected to influence the coordination geometry and catalytic activity of the corresponding metal complexes. Such tailored ligands could find applications in asymmetric catalysis, where subtle changes in the ligand sphere can have a profound impact on the enantioselectivity of a reaction.
Materials Science Applications
The incorporation of unique organic moieties into advanced materials is a rapidly growing field of research. While direct applications of this compound in materials science have not been reported, its derivatives could possess interesting properties. For example, the biaryl structures synthesized via Suzuki coupling could be investigated for their liquid crystalline properties or as components of organic light-emitting diodes (OLEDs). The cyclopropoxy group could influence the packing of molecules in the solid state and affect the bulk properties of the material. Furthermore, the aryl iodide itself could be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures.
Advanced Research Directions and Future Outlook
Development of More Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in the synthesis of complex organic molecules. For a compound like 1-Cyclopropoxy-3-iodo-2-isopropylbenzene, future research will likely prioritize the development of more environmentally benign and atom-economical synthetic strategies. This could involve moving away from traditional methods that may use hazardous reagents or generate significant waste.
Key research directions may include:
Catalytic C-H Activation: Direct functionalization of simpler benzene (B151609) derivatives through C-H activation could provide a more efficient route to polysubstituted benzenes. sciencedaily.com This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Metal-Free Iodination: The development of metal- and base-free methods for the synthesis of aryl iodides from readily available precursors like arylhydrazines is a promising area. nih.gov Applying such methodologies to the synthesis of this compound could significantly improve the sustainability of the process.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild reaction conditions, reducing energy consumption and the use of harsh chemicals.
| Synthetic Strategy | Potential Advantages | Challenges |
| Catalytic C-H Activation | Fewer synthetic steps, higher atom economy | Regio- and chemoselectivity control |
| Metal-Free Iodination | Avoids toxic metal catalysts, milder conditions | Substrate scope and functional group tolerance |
| Biocatalysis | High selectivity, environmentally benign | Enzyme stability and availability |
Exploration of Novel Reactivity Patterns
The unique combination of a cyclopropoxy group and an iodo substituent on a sterically hindered benzene ring suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging these functional groups to forge new chemical bonds and construct more complex molecular architectures.
The presence of the iodine atom makes this compound an ideal candidate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Furthermore, the strained cyclopropyl (B3062369) ring can participate in unique chemical transformations. Research into the ring-opening reactions of the cyclopropyl group under various conditions (e.g., with organocuprates or via radical intermediates) could lead to the synthesis of novel aliphatic chains attached to the aromatic core. researchgate.netacs.org The interplay between the electronic effects of the substituents and the inherent strain of the cyclopropyl ring could lead to unexpected and valuable reactivity.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reaction control. For the synthesis and functionalization of this compound, flow chemistry could be particularly beneficial. For instance, the hydroxylation of aryl iodides has been shown to be efficient in a continuous-flow system, a reaction that could be adapted for this specific compound. thieme-connect.comresearchgate.net
Automated synthesis platforms, which combine robotics with computational algorithms, can rapidly screen reaction conditions and optimize synthetic routes. researchgate.net Integrating the synthesis of this compound into such platforms could accelerate the discovery of new derivatives and their potential applications.
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Synthesis and subsequent functionalization reactions (e.g., cross-coupling) | Enhanced safety, better heat and mass transfer, easier scalability |
| Automated Synthesis | High-throughput screening of reaction conditions and catalysts | Rapid optimization, discovery of novel reaction pathways |
Computational Design of Derivatives with Tunable Properties
Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and designing new ones with desired characteristics. By performing in silico modifications to the structure of this compound, researchers can predict how changes in its substituents will affect its electronic, steric, and pharmacokinetic properties. This computational pre-screening can guide synthetic efforts towards derivatives with enhanced activity for specific applications, such as in medicinal chemistry or materials science.
Stereochemical Control in Reactions Involving the Cyclopropyl Moiety
The cyclopropyl group, although achiral in the parent molecule, can become a stereocenter upon reaction. Future research will likely focus on developing methods for controlling the stereochemistry of reactions involving this moiety. For example, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been reported, demonstrating that stereocontrol in reactions of cyclopropyl-containing aromatic compounds is achievable. nih.gov Applying similar principles to this compound could lead to the synthesis of chiral molecules with potential applications in asymmetric catalysis or as chiral building blocks. The high stereospecificity observed in some cyclopropane (B1198618) ring-opening reactions further suggests that precise control over the stereochemical outcome is a feasible goal. researchgate.net
Conclusion
Summary of Key Research Findings and Methodological Advancements
Research into aryl cyclopropyl (B3062369) ethers and their halogenated derivatives has led to significant methodological advancements in organic synthesis. The construction of the aryl-O-cyclopropyl bond, once a considerable challenge, can now be achieved through several effective strategies.
Key advancements center on copper- and palladium-catalyzed cross-coupling reactions. An efficient and general protocol for the O-cyclopropylation of phenols utilizes potassium cyclopropyl trifluoroborate in the presence of a copper(II) acetate (B1210297) catalyst. acs.orgnih.gov This method is noted for its simplicity and effectiveness, providing good to excellent yields for the corresponding aryl cyclopropyl ethers. acs.org Similarly, copper-promoted coupling of arylboronic acids with phenols offers a mild route to diaryl ethers at room temperature. researchgate.net
Older, more traditional methods like the Ullmann condensation required harsh conditions, including high temperatures and stoichiometric amounts of copper. union.edu Modern advancements have introduced the use of specific ligands, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, which improve the efficiency of copper-catalyzed cross-coupling of aryl halides with various alcohols under milder conditions. organic-chemistry.org
Another innovative, two-step approach involves the 1-methylvinylation of phenols, followed by a subsequent cyclopropanation of the resulting 1-methylvinyl aryl ethers. acs.org While some methods like SNAr reactions using 1-methylcyclopropanol (B1279875) are effective, they are typically limited to highly deactivated aromatic systems. researchgate.netacs.org The development of catalytic systems that operate under milder conditions and tolerate a wider range of functional groups represents a significant leap forward, enabling the synthesis of complex molecules incorporating the halogenated aryl cyclopropyl ether motif. nih.gov
The table below summarizes some of the key catalytic methods developed for the synthesis of related structures.
| Methodology | Catalyst/Reagents | Key Features | Reference |
| O-Cyclopropylation of Phenols | Copper(II) Acetate / Potassium Cyclopropyl Trifluoroborate | Simple, general, and efficient protocol with good to excellent yields. | acs.orgnih.gov |
| Ullmann-type Coupling | Copper Iodide (CuI) / Ligands (e.g., Me4Phen) | Milder conditions compared to traditional Ullmann reactions; tolerates a wide array of functional groups. | union.eduorganic-chemistry.org |
| Alkenylation-Cyclopropanation | Two-step sequence: 1-methylvinylation followed by cyclopropanation. | Accesses derivatives that are difficult to obtain via SNAr reactions. | researchgate.netacs.org |
| Palladium-Catalyzed Coupling | Palladium catalysts with various ligands | Enables coupling of (hetero)aryl halides with alcohols under mild conditions. | organic-chemistry.org |
Perspectives on the Broader Implications of Research on Halogenated Aryl Cyclopropyl Ethers
The research on halogenated aryl cyclopropyl ethers, including structures like 1-Cyclopropoxy-3-iodo-2-isopropylbenzene, has profound implications, primarily within the field of medicinal chemistry and drug discovery. The aryl cyclopropyl ether motif is recognized as a "privileged fragment" due to the unique combination of physicochemical properties conferred by the cyclopropyl group. unl.ptthieme.de
The cyclopropyl ring is increasingly incorporated into drug candidates to overcome common roadblocks in drug discovery. acs.orgnih.gov Its rigid, three-dimensional structure can lock a molecule into its bioactive conformation, enhancing binding potency to biological targets. unl.pt The unique electronic properties and the strength of its C-H bonds often lead to increased metabolic stability, which can result in a superior pharmacokinetic profile compared to linear alkyl groups. unl.pt
Furthermore, the introduction of a cyclopropyl group can influence a molecule's lipophilicity, potentially increasing brain permeability and reducing off-target effects. acs.orgunl.pt These benefits highlight why the arylcyclopropane structure is a valuable motif for medicinal chemists in structure-activity relationship (SAR) studies across various therapeutic areas. unl.pt
The presence of a halogen atom, such as iodine in this compound, adds another layer of utility. The aryl iodide serves as a versatile synthetic handle for further molecular elaboration through a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of diverse libraries of complex molecules from a common intermediate, which is a crucial strategy in modern drug discovery.
The table below outlines the key advantages imparted by the cyclopropyl moiety in drug molecules.
| Property | Advantage in Drug Design | Reference |
| Potency Enhancement | The rigid structure can lock the molecule in a bioactive conformation, improving binding to the target. | acs.orgunl.pt |
| Metabolic Stability | Strong C-H bonds can resist metabolic degradation by cytochrome P450 enzymes, improving half-life. | acs.orgunl.pt |
| Reduced Off-Target Effects | Conformational rigidity can improve selectivity for the intended biological target. | acs.org |
| Improved Permeability | Can favorably alter lipophilicity, potentially increasing permeability across membranes like the blood-brain barrier. | acs.org |
| Conformational Restriction | Used to mimic peptide turns or prevent proteolytic hydrolysis in peptidomimetics. | acs.org |
In essence, compounds like this compound represent valuable building blocks. They combine the beneficial medicinal properties of the cyclopropyl ether group with the synthetic versatility of an aryl halide, making them powerful tools for the development of next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-Cyclopropoxy-3-iodo-2-isopropylbenzene, and how can regioselectivity be controlled during substitution reactions?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene core. Begin with 2-isopropylphenol as the starting material. Introduce the cyclopropoxy group via nucleophilic substitution using cyclopropanol under Mitsunobu conditions (e.g., DIAD/PPh₃) to ensure retention of stereochemistry. Subsequent iodination at the meta position requires careful electrophilic substitution (e.g., I₂/HNO₃) with steric and electronic directing effects from the isopropyl and cyclopropoxy groups. Monitor regioselectivity via computational modeling (DFT) to predict substituent effects on aromatic reactivity .
Q. Which analytical techniques are most effective for characterizing and verifying the purity of this compound?
- Methodological Answer : Combine GC-MS (gas chromatography-mass spectrometry) for volatile impurity detection and ¹H/¹³C NMR for structural confirmation. Use FTIR to validate functional groups (e.g., C-O-C stretch of cyclopropoxy at ~1100 cm⁻¹). For quantitative purity assessment, employ HPLC with a reverse-phase C18 column and UV detection at 254 nm. Cross-reference spectral data with computational predictions (e.g., NMR chemical shift databases) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential volatility and iodinated compound toxicity. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention . Store under inert gas (argon) to prevent degradation.
Advanced Research Questions
Q. How does the steric and electronic environment of the iodo substituent influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The iodo group’s strong σ-donor and weak π-acceptor properties make it ideal for Pd-catalyzed couplings. Steric hindrance from the adjacent isopropyl group may slow oxidative addition; mitigate this using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C). Monitor reaction progress via TLC and isolate intermediates to optimize catalyst loading (typically 2–5 mol% Pd) .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for derivatives of this compound?
- Methodological Answer : Replicate experiments under identical conditions (solvent, concentration, temperature) to confirm reproducibility. If discrepancies persist, perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers). Cross-validate with high-resolution MS and computational simulations (e.g., Gaussian09 for NMR chemical shift prediction). Purity verification via elemental analysis is critical to rule out solvent or impurity artifacts .
Q. What strategies are effective for studying the compound’s electronic structure and non-covalent interactions (e.g., halogen bonding) in supramolecular assemblies?
- Methodological Answer : Use single-crystal X-ray diffraction to map halogen-bonding interactions between the iodine atom and electron-rich moieties (e.g., pyridines). Complement with DFT calculations (B3LYP/6-31G*) to quantify interaction energies. For solution-phase studies, employ UV-vis titration with a halogen-bond acceptor (e.g., tetrabutylammonium iodide) to determine association constants .
Q. How can researchers design experiments to investigate the degradation pathways of this compound under environmental conditions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12), UV light, and oxidative conditions (H₂O₂). Analyze degradation products via LC-QTOF-MS to identify major pathways (e.g., cyclopropane ring opening, C-I bond cleavage). Use isotope-labeled analogs (e.g., ¹³C-cyclopropoxy) to track fragmentation patterns .
Data Presentation and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare means across concentrations. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report EC₅₀ values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
